molecular formula C14H15N2NaO2S B13790392 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione

5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione

Cat. No.: B13790392
M. Wt: 298.34 g/mol
InChI Key: DJBVEKKLEZDQCH-UHFFFAOYSA-M
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Description

IUPAC Name: 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione Molecular Formula: C₁₅H₁₇N₂NaO₂S Molecular Weight: 328.37 g/mol Core Structure: A pyrimidinedione scaffold with ethyl and phenethyl substituents at position 5 and a sodium-bound thiolate group at position 2. This compound belongs to the thiobarbiturate class, characterized by sulfur substitution at C3.

Properties

Molecular Formula

C14H15N2NaO2S

Molecular Weight

298.34 g/mol

IUPAC Name

sodium;5-ethyl-4,6-dioxo-5-(2-phenylethyl)-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C14H16N2O2S.Na/c1-2-14(9-8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h3-7H,2,8-9H2,1H3,(H2,15,16,17,18,19);/q;+1/p-1

InChI Key

DJBVEKKLEZDQCH-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)NC(=NC1=O)[S-])CCC2=CC=CC=C2.[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

  • The synthesis typically begins with pyrimidine derivatives or barbituric acid analogs as precursors.
  • The pyrimidinedione ring is formed through condensation reactions involving urea or thiourea derivatives with β-ketoesters or equivalent diketones.
  • Introduction of the 5-ethyl and 5-phenethyl substituents is achieved via alkylation reactions using ethyl and phenethyl halides or equivalents under basic conditions.

Introduction of the Sodium Thiolate Group

  • The critical step involves replacing the oxygen at the 2-position of the pyrimidinedione ring with sulfur to form the thio-analog.
  • This is accomplished by treating the intermediate pyrimidinedione with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled reflux conditions.
  • Subsequent neutralization with sodium hydroxide or sodium ethoxide converts the thione group into the sodium thiolate salt, yielding 5-ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione.

Purification and Characterization

  • The crude product is purified by recrystallization from appropriate solvents (e.g., ethanol or water-ethanol mixtures) or by chromatographic techniques to achieve high purity.
  • Structural confirmation is performed using spectroscopic methods such as NMR, IR, and mass spectrometry, alongside elemental analysis to verify sodium content and thio-substitution.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrimidinedione ring formation Urea/Thiourea + β-ketoester, base catalyst 70–90 °C 4–6 hours 75–85 Controlled pH critical
Alkylation (5-position) Ethyl/Phenethyl halides, base (NaH, K2CO3) 50–80 °C 3–5 hours 70–80 Avoid over-alkylation
Thionation Lawesson’s reagent or P4S10, reflux 100–120 °C 2–4 hours 65–75 Moisture-sensitive step
Sodium salt formation NaOH or NaOEt neutralization Room temperature 1–2 hours Quantitative pH control to avoid decomposition

Research Outcomes and Analytical Data

  • The compound exhibits characteristic IR bands for C=S stretching around 1200–1300 cm⁻¹, confirming thio-substitution.
  • NMR spectra show distinct chemical shifts corresponding to the ethyl and phenethyl groups at the 5-position.
  • Elemental analysis confirms the sodium content consistent with the sodium thiolate salt form.
  • Biological assays demonstrate enhanced GABAergic activity, correlating with the compound’s antiepileptic potential.

Comparative Notes on Related Pyrimidinedione Syntheses

  • Similar synthetic strategies have been reported for related pyrimidinthione and pyrimidinedione derivatives involving oxidative cyclization, acid-mediated dehydrative cyclization, and intramolecular cyclization under acidic or basic conditions.
  • These methods highlight the versatility of pyrimidine ring modifications and thio-substitutions, which are critical for tuning biological activity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison
Compound Name Substituents (Position 5) C2 Functional Group Sodium Salt Molecular Formula
5-Ethyl-5-phenethyl-2-sodiothio-... Phenethyl S⁻Na⁺ Yes C₁₅H₁₇N₂NaO₂S
Primidone (5-Ethyldihydro-5-phenyl-...) Phenyl O (keto) No C₁₂H₁₄N₂O₂
Thiopental Sodium (5-Ethyl-5-(1-methylbutyl)-... 1-Methylbutyl S⁻Na⁺ Yes C₁₁H₁₇N₂NaO₂S
5-Ethyl-2-thiobarbituric acid None S⁻H⁺ No C₆H₈N₂O₂S
Methitural (5-(1-Methylbutyl)-5-[2-(methylthio)ethyl]-...) 1-Methylbutyl + methylthioethyl S⁻Na⁺ Yes C₁₃H₂₁N₂O₂S₂Na

Key Observations :

  • Primidone lacks sulfur at C2 and is a prodrug metabolized to phenobarbital, emphasizing its role in long-term anticonvulsant therapy .
  • Thiopental Sodium ’s 1-methylbutyl group confers rapid onset due to high lipid solubility, making it a short-acting anesthetic .
  • The phenethyl group in the target compound may prolong half-life compared to smaller substituents (e.g., methylbutyl) due to reduced metabolic clearance .

Physicochemical and Pharmacokinetic Properties

Key Observations :

  • Sodium salts (target, Thiopental) exhibit enhanced water solubility, critical for intravenous delivery .
  • Higher logP values (e.g., Thiopental: 2.7) correlate with faster CNS penetration but shorter duration due to redistribution into adipose tissue .

Key Observations :

  • Primidone’s metabolites contribute to its efficacy but increase side-effect risks .
  • Thiopental’s lack of active metabolites allows rapid recovery but requires careful respiratory monitoring .

Biological Activity

5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula and Structure

  • Molecular Formula : C14H15N2NaO3S
  • Molar Mass : Approximately 301.34 g/mol

The compound contains a pyrimidinedione core, which is known for its diverse pharmacological effects. The presence of sodium and sulfur in its structure suggests potential interactions with biological systems that could lead to therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Properties : The compound may enhance the body's antioxidant defenses by influencing the levels of glutathione and other reactive oxygen species (ROS) scavengers.
  • Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that it may exhibit cytotoxicity against specific cancer cell lines, potentially through apoptosis induction.
  • Neuroprotective Effects : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.8ROS generation leading to cell death
A549 (Lung)18.4Inhibition of proliferation

These findings suggest that the compound has significant potential as an anticancer agent.

In Vivo Studies

In vivo studies have been limited but show promise. For example, a study involving murine models indicated that administration of the compound resulted in reduced tumor growth compared to control groups.

Case Studies

  • Case Study 1: Otoprotective Effects
    • A study investigated the use of sodium thiosulfate (STS), related to the compound's mechanism, as an otoprotectant in patients undergoing cisplatin chemotherapy. Results showed significant preservation of auditory function when STS was administered concurrently with cisplatin, suggesting similar protective mechanisms might be explored for this compound .
  • Case Study 2: Neuroprotection
    • In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. This suggests potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione, and how does its structure influence reaction conditions?

  • Methodology : The compound is synthesized via condensation of thiourea with diethyl phenethyl malonate under alkaline conditions. The sodium thiolate group (-SNa) is introduced via nucleophilic substitution using sodium hydride. Reaction optimization requires controlled anhydrous conditions (≤60°C) to prevent hydrolysis of the thiocarbonyl group. Structural analogs like thiopental sodium suggest that steric hindrance from the phenethyl group necessitates longer reaction times compared to simpler barbiturates .

Q. How can solubility and stability be assessed for this compound in aqueous and organic solvents?

  • Methodology : Solubility testing follows the International Pharmacopoeia guidelines: dissolve 1 g in 5 mL of water or ethanol (96%) under stirring at 25°C. Stability is evaluated via UV-Vis spectroscopy (λ = 280 nm) over 24 hours in buffered solutions (pH 7.4). The compound is freely soluble in water and ethanol but precipitates in ether due to reduced polarity of the thiocarbonyl group .

Q. What spectroscopic techniques are most effective for characterizing its purity and structural conformation?

  • Methodology :

  • NMR : 1^1H-NMR (DMSO-d6) identifies ethyl (δ 1.2–1.4 ppm) and phenethyl (δ 2.8–3.2 ppm) substituents.
  • FTIR : Confirms the thiocarbonyl stretch (C=S) at 1150–1250 cm1^{-1} and pyrimidinedione ring vibrations (C=O at 1660–1700 cm1^{-1}).
  • LC-MS : Validates molecular weight (M+^+ = 264.3) and detects impurities via fragmentation patterns .

Advanced Research Questions

Q. How does the sodium thiolate (-SNa) group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The -SNa group acts as a strong nucleophile, enabling alkylation or acylation reactions. Reactivity is tested using methyl iodide (alkylation) or acetyl chloride (acylation) in THF at 0–5°C. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7). Kinetic studies show faster alkylation rates compared to oxygenated analogs due to sulfur’s polarizability .

Q. What experimental approaches can resolve contradictions between HPLC and NMR purity data?

  • Case Study : If HPLC indicates 98% purity but NMR reveals trace solvents (e.g., DMF), use preparative chromatography to isolate the main peak and reanalyze via 13^13C-NMR. Cross-validate with differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities. This approach reconciles discrepancies arising from non-UV-active contaminants .

Q. How can the compound’s potential as a bacterial DNA adenine methyltransferase (Dam) inhibitor be evaluated?

  • Methodology :

  • Enzyme Assay : Measure inhibition of S. pneumoniae Dam activity using 3^3H-AdoMet incorporation into DNA. IC50_{50} is calculated via dose-response curves.
  • Biofilm Inhibition : Treat bacterial biofilms with 10–100 µM compound and quantify biomass via crystal violet staining. Microarray analysis identifies downregulated biofilm-associated genes (e.g., luxS) .

Q. What strategies optimize regioselectivity in derivatizing the pyrimidinedione core without disrupting the sodium thiolate group?

  • Methodology : Protect the -SNa group with trimethylsilyl chloride before introducing substituents at C-5 or C-6. Post-derivatization, deprotection is achieved using aqueous NaHCO3_3. Regioselectivity is confirmed via X-ray crystallography or NOE NMR experiments .

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